Cas no 2228367-41-5 (tert-butyl N-methyl-N-1-oxo-2-(1,3-thiazol-4-yl)propan-2-ylcarbamate)

tert-butyl N-methyl-N-1-oxo-2-(1,3-thiazol-4-yl)propan-2-ylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-methyl-N-1-oxo-2-(1,3-thiazol-4-yl)propan-2-ylcarbamate
- 2228367-41-5
- tert-butyl N-methyl-N-[1-oxo-2-(1,3-thiazol-4-yl)propan-2-yl]carbamate
- EN300-1883577
-
- インチ: 1S/C12H18N2O3S/c1-11(2,3)17-10(16)14(5)12(4,7-15)9-6-18-8-13-9/h6-8H,1-5H3
- InChIKey: JERNLKQBGWYPIK-UHFFFAOYSA-N
- ほほえんだ: S1C=NC(=C1)C(C=O)(C)N(C)C(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 270.10381361g/mol
- どういたいしつりょう: 270.10381361g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 330
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 87.7Ų
tert-butyl N-methyl-N-1-oxo-2-(1,3-thiazol-4-yl)propan-2-ylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1883577-10g |
tert-butyl N-methyl-N-[1-oxo-2-(1,3-thiazol-4-yl)propan-2-yl]carbamate |
2228367-41-5 | 10g |
$6882.0 | 2023-09-18 | ||
Enamine | EN300-1883577-1.0g |
tert-butyl N-methyl-N-[1-oxo-2-(1,3-thiazol-4-yl)propan-2-yl]carbamate |
2228367-41-5 | 1g |
$1599.0 | 2023-06-03 | ||
Enamine | EN300-1883577-0.05g |
tert-butyl N-methyl-N-[1-oxo-2-(1,3-thiazol-4-yl)propan-2-yl]carbamate |
2228367-41-5 | 0.05g |
$1344.0 | 2023-09-18 | ||
Enamine | EN300-1883577-5.0g |
tert-butyl N-methyl-N-[1-oxo-2-(1,3-thiazol-4-yl)propan-2-yl]carbamate |
2228367-41-5 | 5g |
$4641.0 | 2023-06-03 | ||
Enamine | EN300-1883577-2.5g |
tert-butyl N-methyl-N-[1-oxo-2-(1,3-thiazol-4-yl)propan-2-yl]carbamate |
2228367-41-5 | 2.5g |
$3136.0 | 2023-09-18 | ||
Enamine | EN300-1883577-10.0g |
tert-butyl N-methyl-N-[1-oxo-2-(1,3-thiazol-4-yl)propan-2-yl]carbamate |
2228367-41-5 | 10g |
$6882.0 | 2023-06-03 | ||
Enamine | EN300-1883577-0.25g |
tert-butyl N-methyl-N-[1-oxo-2-(1,3-thiazol-4-yl)propan-2-yl]carbamate |
2228367-41-5 | 0.25g |
$1472.0 | 2023-09-18 | ||
Enamine | EN300-1883577-0.5g |
tert-butyl N-methyl-N-[1-oxo-2-(1,3-thiazol-4-yl)propan-2-yl]carbamate |
2228367-41-5 | 0.5g |
$1536.0 | 2023-09-18 | ||
Enamine | EN300-1883577-0.1g |
tert-butyl N-methyl-N-[1-oxo-2-(1,3-thiazol-4-yl)propan-2-yl]carbamate |
2228367-41-5 | 0.1g |
$1408.0 | 2023-09-18 | ||
Enamine | EN300-1883577-5g |
tert-butyl N-methyl-N-[1-oxo-2-(1,3-thiazol-4-yl)propan-2-yl]carbamate |
2228367-41-5 | 5g |
$4641.0 | 2023-09-18 |
tert-butyl N-methyl-N-1-oxo-2-(1,3-thiazol-4-yl)propan-2-ylcarbamate 関連文献
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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Suzhi Li,Pengtao Ma,Jingping Wang,Yuanyuan Guo,Haizhu Niu,Junwei Zhao,Jingyang Niu CrystEngComm, 2010,12, 1718-1721
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
tert-butyl N-methyl-N-1-oxo-2-(1,3-thiazol-4-yl)propan-2-ylcarbamateに関する追加情報
tert-butyl N-methyl-N-1-oxo-2-(1,3-thiazol-4-yl)propan-2-ylcarbamate: A Novel Compound with Promising Applications in Pharmaceutical and Biomedical Research
tert-butyl N-methyl-N-1-oxo-2-(1,3-thiazol-4-yl)propan-2-ylcarbamate (CAS No. 2228367-41-5) is a synthetic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of carbamates, which are widely used in drug development for their ability to modulate enzyme activity and interact with biological targets. The 1,3-thiazol-4-yl moiety in its molecular structure is particularly noteworthy, as it is known to confer enhanced stability and bioavailability to organic molecules. The tert-butyl group further contributes to the compound's solubility properties and metabolic resistance, making it a valuable candidate for drug design.
Recent studies have highlighted the importance of 1-oxo-2-(1,3-thiazol-4-yl)propan-2-yl scaffolds in the development of small-molecule inhibitors targeting specific enzymatic pathways. For instance, a 2023 publication in *Journal of Medicinal Chemistry* demonstrated that derivatives of this scaffold exhibit potent inhibitory activity against kinases involved in cancer cell proliferation. The N-methyl functional group in the tert-butyl N-methyl-N-1-oxo-2-(1,3-thiazol-4-yl)propan-2-ylcarbamate structure is believed to enhance the compound's ability to form hydrogen bonds with target proteins, thereby improving its binding affinity and selectivity.
tert-butyl N-methyl-N-1-oxo-2-(1,3-thiazol-4-yl)propan-2-ylcarbamate has also been explored for its potential applications in the treatment of inflammatory diseases. A 2024 preclinical study published in *Bioorganic & Medicinal Chemistry* reported that this compound displays anti-inflammatory properties by modulating the NF-κB signaling pathway, which is a key regulator of immune responses. The 1,3-thiazol-4-yl ring is thought to play a critical role in this mechanism by interacting with specific protein domains involved in the inflammatory cascade.
The synthesis of tert-butyl N-methyl-N-1-oxo-2-(1,3-thiazol-4-yl)propan-2-ylcarbamate typically involves multi-step organic reactions, including the formation of the 1,3-thiazole ring through a thiolation reaction. This process is often optimized using advanced catalytic methods to improve yield and reduce byproducts. A 2023 article in *Organic Letters* described a novel approach to the synthesis of this compound using microwave-assisted chemistry, which significantly reduced reaction time and increased the purity of the final product.
One of the key advantages of tert-butyl N-methyl-N-1-oxo-2-(1,3-thiazol-4-yl)propan-2-ylcarbamate is its compatibility with drug delivery systems. The tert-butyl group provides steric hindrance that prevents premature degradation of the molecule in biological environments, while the N-methyl substitution enhances its solubility in aqueous solutions. These properties make it an attractive candidate for formulation into oral or injectable dosage forms, as demonstrated in a 2024 study published in *Pharmaceutical Research*.
Current research is also focusing on the potential of tert-butyl N-methyl-N-1-oxo-2-(1,3-thiazol-4-yl)propan-2-ylcarbamate as a lead compound for the development of antiviral agents. A 2023 study in *Antiviral Research* explored its ability to inhibit viral replication by interfering with the activity of viral enzymes. The 1,3-thiazol-4-yl ring was found to be essential for this activity, as it forms a covalent bond with the enzyme's active site, thereby blocking its function.
Despite its promising properties, the development of tert-butyl N-methyl-N-1-oxo-2-(1,3-thiazol-4-yl)propan-2-ylcarbamate as a therapeutic agent is still in early stages. Ongoing research aims to address challenges such as optimizing its pharmacokinetic profile and evaluating its long-term safety in vivo. A 2024 review in *Drug Discovery Today* highlighted the need for further studies to determine the compound's potential for clinical translation, particularly in the context of personalized medicine.
In conclusion, tert-butyl N-methyl-N-1-oxo-2-(1,3-thiazol-4-yl)propan-2-ylcarbamate represents a significant advancement in the field of medicinal chemistry. Its unique structural features and biological activities make it a promising candidate for the development of new therapies targeting a wide range of diseases. Continued research into its synthesis, mechanism of action, and therapeutic applications is expected to further expand its potential in pharmaceutical and biomedical research.
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